molecular formula C11H13NO B13021362 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde

Cat. No.: B13021362
M. Wt: 175.23 g/mol
InChI Key: BRCUEXYZORHKQP-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a fused ring system containing both aromatic and aliphatic components, with a methyl group and an aldehyde functional group attached to the isoquinoline core

Preparation Methods

The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the tetrahydroisoquinoline core. Subsequent functionalization at the 3-position can be achieved through formylation reactions using reagents like Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group .

Chemical Reactions Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde undergoes a variety of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl group and the aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in the metabolism of isoquinoline derivatives. The compound’s aldehyde group allows it to form Schiff bases with amines, which can modulate enzyme activity and affect cellular processes .

Comparison with Similar Compounds

2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-3-carbaldehyde

InChI

InChI=1S/C11H13NO/c1-12-7-10-5-3-2-4-9(10)6-11(12)8-13/h2-5,8,11H,6-7H2,1H3

InChI Key

BRCUEXYZORHKQP-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2CC1C=O

Origin of Product

United States

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